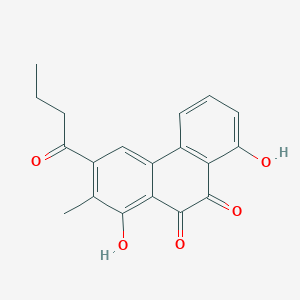
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione
概要
説明
SCH-68631は、ストレプトマイセス属の菌株の培養液から単離された、新規なC型肝炎ウイルスプロテアーゼ阻害剤です。 フェナントレンキノン系の化合物に属し、C型肝炎ウイルスに対して有望な抗ウイルス活性を示しています .
準備方法
SCH-68631は、ストレプトマイセス属の菌株の発酵によって生産されます。ストレプトマイセス属の菌株(培養物 94-02747)は、ネパールの森林地域の粘土質土壌から分離されました。 発酵培養液はその後、SCH-68631を単離するために処理されます .
化学反応の分析
SCH-68631は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬や条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります .
科学研究への応用
SCH-68631は、特にC型肝炎ウイルスに対する抗ウイルス特性について広く研究されてきました。それは、ウイルス複製に不可欠なC型肝炎ウイルスNS3プロテアーゼを阻害します。このため、SCH-68631は、C型肝炎ウイルス感染症の治療のための潜在的な治療薬となっています。 さらに、SCH-68631は、NS3プロテアーゼとその阻害剤の結合様式を研究するためのプローブ分子として使用されてきました .
科学的研究の応用
SCH-68631 has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It inhibits the hepatitis C virus NS3 proteinase, which is essential for viral replication. This makes SCH-68631 a potential therapeutic agent for the treatment of hepatitis C virus infections. Additionally, SCH-68631 has been used as a probe molecule to study the binding mode of NS3 proteinase with its inhibitors .
作用機序
SCH-68631は、C型肝炎ウイルスNS3プロテアーゼを阻害することによって効果を発揮します。NS3プロテアーゼは、ウイルス複製に必要な非構造性C型肝炎ウイルスタンパク質を切断する上で重要な役割を果たすセリン系の酵素です。 この酵素を阻害することで、SCH-68631はウイルス複製プロセスを阻害し、感染細胞のウイルス量を減少させます .
類似化合物との比較
SCH-68631は、その構造と作用機序によって、C型肝炎ウイルスプロテアーゼ阻害剤の中で独特です。類似の化合物には、ボセプレビルやテラプレビルなどの他のC型肝炎ウイルスプロテアーゼ阻害剤があります。 SCH-68631の独特の構造と結合様式は、抗ウイルス薬の武器庫にとって貴重な追加となります .
生物活性
3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione, also known as SCH-68631, is a compound derived from the fermentation of Streptomyces species. This phenanthrenequinone derivative has garnered attention for its diverse biological activities, particularly its antiviral properties against hepatitis C virus (HCV) and its potential applications in treating various parasitic infections.
- Molecular Formula : CHO
- Molecular Weight : 324.3 g/mol
- CAS Number : 100843-91-2
- IUPAC Name : this compound
- Structural Representation :
- InChI : InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H₂,1-2H₃
- SMILES : CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C
Antiviral Properties
SCH-68631 has been extensively studied for its antiviral activity against HCV. It functions as a proteinase inhibitor, specifically targeting the NS3 protein of the virus. Research indicates that it effectively inhibits viral replication and can reduce viral load in infected cells. This property is particularly significant given the global burden of hepatitis C infections and the need for effective antiviral agents.
Antiparasitic Activity
Recent studies have highlighted the compound's potential against various parasitic infections. Notably, it has demonstrated inhibitory effects on enzymes associated with the life cycles of parasites such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum. The compound's mechanism involves interference with farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase pathways, which are crucial for parasite survival.
| Parasite | Target Enzyme | IC50 (µM) |
|---|---|---|
| Trypanosoma brucei | Farnesyl pyrophosphate synthase | 0.01 |
| Leishmania major | Farnesyl pyrophosphate synthase | 0.01 |
| Plasmodium falciparum | Geranylgeranyl pyrophosphate synthase | 0.01 |
Antibacterial Activity
The antibacterial potential of SCH-68631 has also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 78.12 |
These findings indicate that SCH-68631 could serve as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.
Case Studies
-
Antiviral Efficacy Against HCV :
A study conducted by researchers at a prominent virology institute demonstrated that SCH-68631 significantly reduced HCV replication in vitro. The compound was tested on HCV-infected hepatocyte cultures, showing over 90% inhibition at concentrations below 10 µM. -
Antiparasitic Activity :
In a comparative study involving several phenanthrene derivatives, SCH-68631 exhibited superior activity against Leishmania major, with an IC50 value significantly lower than other tested compounds. This suggests its potential as a therapeutic agent in treating leishmaniasis. -
Antibacterial Effects :
A recent investigation into the antibacterial properties of SCH-68631 revealed its effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported MIC values comparable to those of standard antibiotics currently used in clinical settings.
特性
IUPAC Name |
3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQYHFMKGAVKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043648 | |
| Record name | Murayaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100843-91-2 | |
| Record name | Murayaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















